A Technical Guide to the Acaricide Tetrasul: Structure, Properties, and Mechanism of Action
A Technical Guide to the Acaricide Tetrasul: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tetrasul, an organochlorine acaricide. The document details its chemical structure, physicochemical properties, and known mechanisms of action, with a focus on data relevant to scientific research and development.
Chemical Identity and Structure
Tetrasul is an organochlorine compound belonging to the diphenyl sulfide (B99878) group.[1] Its chemical identity is defined by the following identifiers:
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IUPAC Name: 1,2,4-trichloro-5-[(4-chlorophenyl)sulfanyl]benzene[2]
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CAS Number: 2227-13-6[3]
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Synonyms: 2,4,4',5-Tetrachlorodiphenyl sulfide, Animert, V-101, p-Chlorophenyl 2,4,5-trichlorophenyl sulfide[2]
The two-dimensional chemical structure of Tetrasul is depicted below.
Physicochemical Properties
The physical and chemical properties of Tetrasul are critical for understanding its environmental fate, bioavailability, and formulation. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 324.05 g/mol | [3][4] |
| Physical State | Solid | [5] |
| Melting Point | 88.4 °C | [5] |
| Boiling Point | 200 °C | [5] |
| Water Solubility | 0.03 mg/L (at 20°C) | [5][6] |
| Organic SolventSolubility (at 20°C) | Ethanol: 20,000 mg/L Xylene: 400,000 mg/L | [5] |
| Log P (Octanol/WaterPartition Coefficient) | 6.87 | [5] |
Mechanism of Action
Primary Acaricidal Action: Inhibition of Oxidative Phosphorylation
The primary mode of action for Tetrasul as an acaricide is the disruption of cellular energy metabolism.[5] It functions by inhibiting oxidative phosphorylation, the metabolic pathway in mitochondria that produces the majority of a cell's adenosine (B11128) triphosphate (ATP).[5][7]
Oxidative phosphorylation involves a series of protein complexes (I-V) embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC). Electron carriers like NADH and FADH₂ donate electrons to the ETC. As electrons are passed between complexes, protons (H⁺) are pumped from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This gradient drives ATP synthase (Complex V) to produce ATP.[8][9]
Tetrasul disrupts this process, leading to a reduction in ATP synthesis and ultimately causing cell death in the target pest.[5] While the precise binding site within the ETC is not specified in the available literature, the overall inhibitory effect is well-established.
Investigational Use in Rosacea
Tetrasul has been a subject of research interest for the treatment of erythematous (type one) rosacea.[2] The pathophysiology of rosacea is complex and involves dysregulation of the innate immune system, neurovascular system, and skin barrier function.[10] A key pathway involves the overexpression of Toll-like Receptor 2 (TLR2), which increases the activity of kallikrein-5 (KLK5) protease. KLK5 then cleaves the antimicrobial peptide cathelicidin (B612621) into its pro-inflammatory form, LL-37, driving inflammation and vascular changes.[10][11]
While Tetrasul's specific mechanism in rosacea is not well-elucidated, many treatments for the condition, such as tetracycline-class drugs, are known to exert anti-inflammatory effects by modulating these pathways.[12][13]
Experimental / Application Protocols
Protocol: Preparation and Application of a Tetrasul Wettable Powder Formulation for Bioassays
Objective: To prepare a suspension of Tetrasul for application in laboratory or greenhouse-based efficacy studies against phytophagous mites (e.g., Tetranychus urticae).
Materials:
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Tetrasul wettable powder (WP) formulation
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Deionized water
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Magnetic stirrer and stir bar
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Volumetric flasks and graduated cylinders
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Analytical balance
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Foliar spray applicator (e.g., chromatography sprayer or precision spray tower)
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Infested plant material (e.g., bean leaves with spider mites)
Procedure:
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Calculate Required Concentration: Determine the target concentration of the active ingredient (a.i.) required for the experiment (e.g., in mg/L or ppm).
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Prepare Stock Suspension:
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Accurately weigh the required amount of Tetrasul WP formulation using an analytical balance.
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Create a slurry by adding a small amount of deionized water to the powder in a beaker and mixing until a smooth paste is formed. This prevents clumping.
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Transfer the slurry to a volumetric flask. Rinse the beaker with deionized water and add the rinsate to the flask to ensure a complete transfer.
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Bring the flask to the final volume with deionized water.
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Place a magnetic stir bar in the flask and stir for 15-30 minutes to ensure a homogenous suspension.
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Application:
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Transfer the suspension to the spray applicator.
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Apply the suspension as a fine, uniform foliar spray to the infested plant material. Ensure thorough coverage of both the adaxial and abaxial leaf surfaces.[14]
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A control group should be sprayed with deionized water (and any formulation blanks, if available).
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Incubation and Assessment:
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Allow the treated material to dry completely.
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Maintain the treated plants under controlled environmental conditions (temperature, humidity, photoperiod).
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Assess mite mortality at predetermined time points (e.g., 24, 48, 72 hours) under a dissecting microscope. Mites that are immobile when prodded with a fine brush are considered dead.[14]
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Note: Tetrasul primarily acts on mite eggs and nymphal stages.[15] For rapid control of adult mites in experiments, co-application with a contact adulticide may be necessary.[15] Always consult the specific formulation's label and Safety Data Sheet (SDS) for handling precautions and personal protective equipment requirements.
References
- 1. TETRASUL | 2227-13-6 [chemicalbook.com]
- 2. Tetrasul | C12H6Cl4S | CID 16685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrasul [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Tetrasul (Ref: ENT 27115 ) [sitem.herts.ac.uk]
- 6. Tetrasul - Coastal Wiki [coastalwiki.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 9. Overview of oxidative phosphorylation | Abcam [abcam.com]
- 10. Frontiers | Rosacea pathogenesis and therapeutics: current treatments and a look at future targets [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Nonantibiotic Properties of Tetracyclines in Rosacea and Their Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonantibiotic Properties of Tetracyclines in Rosacea and Their Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nufarm.com [nufarm.com]
